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Compound of Interest

Compound Name:
Ethyl (S)-2-hydroxy-3-

methylbutyrate-d5

Cat. No.: B12385236 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl (S)-2-hydroxy-3-
methylbutyrate-d5, a deuterated stable isotope-labeled compound valuable for a range of

applications in biomedical research and drug development. This document details its chemical

structure, physical and spectroscopic properties, and its relevance in studying biological

pathways.

Chemical Structure and Properties
Ethyl (S)-2-hydroxy-3-methylbutyrate-d5 is the deuterated form of Ethyl (S)-2-hydroxy-3-

methylbutyrate, where five hydrogen atoms on the ethyl group have been replaced by

deuterium. This isotopic labeling provides a valuable tool for researchers, particularly in

metabolic studies and as an internal standard in quantitative analyses.

Structure:

Table 1: General and Physicochemical Properties
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Property Value Source

Chemical Formula C₇H₉D₅O₃ MedchemExpress

Molecular Weight 151.22 MedchemExpress

Stereochemistry (S) -

Appearance
Colorless to pale yellow liquid

(estimated)
--INVALID-LINK--

Boiling Point
181-182 °C (for non-

deuterated)
--INVALID-LINK--

Solubility
Soluble in alcohol and water

(for non-deuterated)
--INVALID-LINK--

Note: Specific experimental data for the deuterated compound is limited. Data for the non-

deuterated form, Ethyl (S)-2-hydroxy-3-methylbutyrate, is provided for reference.

Spectroscopic Data
Detailed spectroscopic data for Ethyl (S)-2-hydroxy-3-methylbutyrate-d5 is not readily

available in public databases. The following tables provide predicted data and data for the non-

deuterated analog, which can serve as a reference for experimental analysis.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm) Multiplicity Assignment

~4.0 d -CH(OH)-

~3.5 s (broad) -OH

~2.0 m -CH(CH₃)₂

~0.9 d -CH(CH₃)₂

Note: The signal corresponding to the ethyl group protons will be absent in the ¹H NMR

spectrum of the d5-labeled compound.
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Table 3: Mass Spectrometry Data (for non-deuterated Ethyl 2-hydroxy-3-methylbutanoate)

m/z Proposed Fragment

146 [M]⁺

101 [M - OCH₂CH₃]⁺

73 [C₃H₅O₂]⁺

45 [COOCH₂CH₃]⁺

Note: For the d5-labeled compound, the molecular ion peak is expected at m/z 151. The

fragmentation pattern will be influenced by the presence of deuterium atoms on the ethyl

group.

Experimental Protocols
General Synthesis of Deuterated α-Hydroxy Esters
A specific, detailed synthesis protocol for Ethyl (S)-2-hydroxy-3-methylbutyrate-d5 is not

publicly available. However, a general method for the synthesis of deuterated α-hydroxy esters

can be adapted. This typically involves the esterification of the corresponding α-hydroxy acid

with a deuterated alcohol in the presence of an acid catalyst.

Materials:

(S)-2-hydroxy-3-methylbutanoic acid

Ethanol-d6

Sulfuric acid (catalytic amount)

Anhydrous diethyl ether

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Procedure:
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Dissolve (S)-2-hydroxy-3-methylbutanoic acid in an excess of Ethanol-d6.

Add a catalytic amount of concentrated sulfuric acid to the solution.

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer

chromatography (TLC).

After completion, cool the reaction mixture to room temperature.

Remove the excess ethanol-d6 under reduced pressure.

Dissolve the residue in anhydrous diethyl ether and wash with saturated sodium bicarbonate

solution to neutralize the acid catalyst.

Wash the organic layer with brine.

Dry the organic layer over anhydrous magnesium sulfate.

Filter and concentrate the solution under reduced pressure to obtain the crude product.

Purify the crude product by fractional distillation or column chromatography to yield pure

Ethyl (S)-2-hydroxy-3-methylbutyrate-d5.

Analysis by Gas Chromatography-Mass Spectrometry
(GC-MS)
Instrumentation:

Gas chromatograph coupled to a mass spectrometer.

Capillary column suitable for the analysis of esters (e.g., DB-5ms).

GC Conditions:

Injector Temperature: 250 °C

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10

°C/min, and hold for 5 minutes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b12385236?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carrier Gas: Helium at a constant flow rate.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 30-200.

Biological Relevance and Signaling Pathways
The parent compound, 2-hydroxy-3-methylbutyric acid, has been shown to modulate key

signaling pathways involved in cell proliferation and inflammation.

MYC Signaling Pathway in Intestinal Epithelial Cells
Research has indicated that 2-hydroxy-3-methylbutyric acid, derived from Lactobacillus

paracasei, can promote the proliferation of intestinal epithelial cells by upregulating the MYC

signaling pathway. This occurs through the interaction of the transcription factor MAFF with c-

myc promoter-binding protein 1 (MBP1), leading to increased expression of the MYC gene.

2-Hydroxy-3-
methylbutyric Acid MAFF MBP1interacts with MYC Promoterbinds to MYC Gene

Expression
Intestinal Epithelial
Cell Proliferation

Click to download full resolution via product page

MYC Signaling Pathway Activation

NF-κB Signaling Pathway in Macrophages
Studies have also demonstrated the anti-inflammatory effects of butyric acid derivatives on

macrophages. These compounds can inhibit the activation-induced production of inflammatory

mediators by interfering with the nuclear translocation of NF-κB, a key transcription factor in the

inflammatory response.
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Inhibition of NF-κB Signaling

Applications in Research and Drug Development
Ethyl (S)-2-hydroxy-3-methylbutyrate-d5 serves as a critical tool for:
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Metabolic Flux Analysis: Tracing the metabolic fate of the parent compound in various

biological systems.

Pharmacokinetic Studies: Used as an internal standard for the accurate quantification of the

non-deuterated drug or metabolite in biological matrices.

Mechanism of Action Studies: Elucidating the biological targets and pathways affected by 2-

hydroxy-3-methylbutyric acid and its derivatives.

The use of stable isotope-labeled compounds like Ethyl (S)-2-hydroxy-3-methylbutyrate-d5
is instrumental in advancing our understanding of metabolic processes and in the development

of novel therapeutic agents.

To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl (S)-2-hydroxy-3-
methylbutyrate-d5]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12385236#ethyl-s-2-hydroxy-3-methylbutyrate-d5-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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